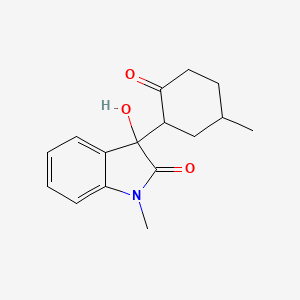
3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. HMI-1 belongs to the class of indole-2-ones, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-tumor activity in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory activity, by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, by regulating the expression of cell cycle and apoptosis-related proteins. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, by regulating the expression of genes involved in inflammation. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, by regulating the expression of antioxidant and anti-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in moderate to good yields. It has been shown to exhibit anti-tumor and anti-inflammatory activity, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. In addition, its toxicity and pharmacokinetics have not been fully characterized, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate its mechanism of action, by identifying its molecular targets and downstream signaling pathways. Another direction is to optimize its chemical structure, to improve its potency and selectivity. In addition, further studies are needed to characterize its toxicity and pharmacokinetics, to determine its potential therapeutic applications. Finally, this compound may have applications beyond cancer and inflammation, and further research is needed to explore its potential in other disease areas.
Eigenschaften
IUPAC Name |
3-hydroxy-1-methyl-3-(5-methyl-2-oxocyclohexyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-7-8-14(18)12(9-10)16(20)11-5-3-4-6-13(11)17(2)15(16)19/h3-6,10,12,20H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAODQBIWKOKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C2(C3=CC=CC=C3N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



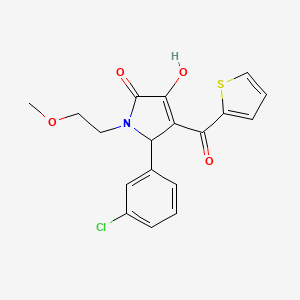
![4-{[3-(diethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988187.png)
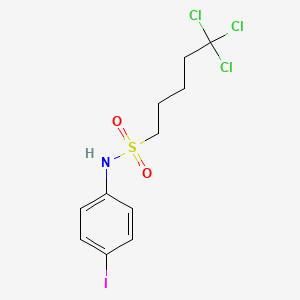
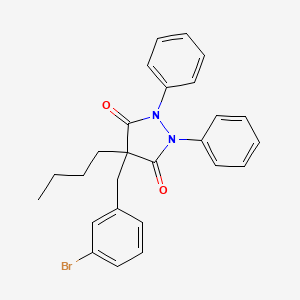
![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3988214.png)
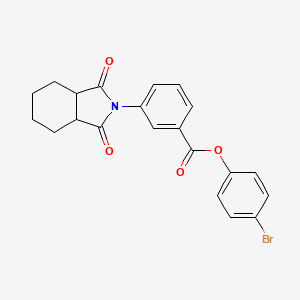
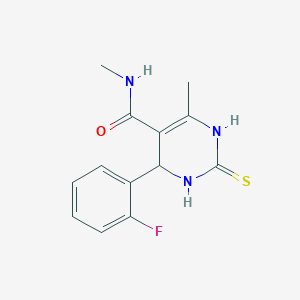
![2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3988239.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3988245.png)
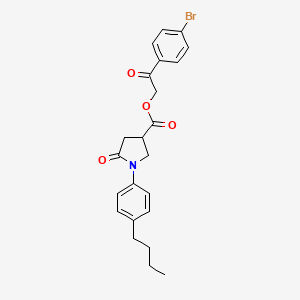
![1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide](/img/structure/B3988269.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988270.png)

![ethyl 1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3988286.png)